An In-Depth Technical Guide to 6-Bromo-3-nitropyridin-2-amine (CAS: 84487-04-7)
An In-Depth Technical Guide to 6-Bromo-3-nitropyridin-2-amine (CAS: 84487-04-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of an amine, a nitro group, and a bromine atom on a pyridine core provides a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, key chemical transformations, and its applications as a pivotal building block, particularly in the development of kinase inhibitors. Safety protocols and characterization data are also detailed to provide a complete technical resource for laboratory professionals.
Introduction and Strategic Importance
6-Bromo-3-nitropyridin-2-amine, registered under CAS number 84487-04-7, is a substituted pyridine that serves as a crucial intermediate in synthetic chemistry. The pyridine scaffold is a privileged structure in drug discovery, and the specific substituents on this compound offer a trifecta of reactive sites. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions. Finally, the amino and nitro groups are precursors to a 2,3-diaminopyridine moiety, which is a key pharmacophore for building fused heterocyclic systems like imidazo[4,5-b]pyridines, known bioisosteres of purines.[1] This unique combination of features makes 6-Bromo-3-nitropyridin-2-amine a valuable starting material for synthesizing targeted therapeutics, particularly kinase inhibitors for applications in oncology and inflammatory diseases.[1][2]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 84487-04-7 | |
| Molecular Formula | C₅H₄BrN₃O₂ | [3] |
| Molecular Weight | 218.01 g/mol | |
| Appearance | Solid, typically a yellow to light brown powder | |
| Melting Point | 199-202 °C | [3] |
| Boiling Point | ~349.5 °C at 760 mmHg | |
| Density | ~1.9 g/cm³ | [3] |
| IUPAC Name | 6-bromo-3-nitropyridin-2-amine | |
| Synonyms | 2-Amino-6-bromo-3-nitropyridine |
Safety and Handling
6-Bromo-3-nitropyridin-2-amine is classified as hazardous. All handling should be performed by qualified personnel within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use an approved particulate respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthesis and Purification
The most logical and established route to 6-Bromo-3-nitropyridin-2-amine is through the electrophilic nitration of its precursor, 2-amino-6-bromopyridine. The strong activating and ortho-, para-directing effect of the amino group, combined with the deactivating effect of the bromine atom, directs the incoming nitro group to the 3-position.
Detailed Experimental Protocol
This protocol is adapted from well-established procedures for the nitration of analogous aminobromopyridines.
Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
40% Sodium Hydroxide (NaOH) solution or Ammonium Hydroxide (NH₄OH)
-
Distilled Water
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Substrate Addition: Cool the flask in an ice-salt bath to 0 °C. Slowly add 2-amino-6-bromopyridine in portions, ensuring the internal temperature does not exceed 5 °C.
-
Nitration: Once the substrate is fully dissolved, add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Neutralization: Slowly neutralize the acidic slurry by adding a base (e.g., 40% NaOH or concentrated NH₄OH) until the pH is approximately 7-8. Maintain cooling during this exothermic process.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water until the washings are sulfate-free. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Bromo-3-nitropyridin-2-amine lies in the differential reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Reduction of the Nitro Group
The conversion of the 3-nitro group to a 3-amino group is a cornerstone transformation, yielding 6-bromopyridine-2,3-diamine. This diamine is a direct precursor for constructing fused heterocyclic systems. A variety of reducing agents can be employed, with zinc or iron powder in acidic media being common and effective laboratory methods.
Protocol: Reduction with Zinc Powder
-
Suspend 6-Bromo-3-nitropyridin-2-amine in a mixture of acetic acid, methanol, and ethanol at 0 °C.
-
Add zinc powder portion-wise, controlling the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-15 hours.
-
Filter the reaction mixture through celite to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the diamine product.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Br bond is well-suited for palladium-catalyzed reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. These reactions are fundamental for introducing aryl, heteroaryl, or alkyl substituents at this position.
Causality in Experimental Design:
-
Catalyst Choice: Palladium precursors like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ are common. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical and must be optimized based on the coupling partners to balance reactivity and stability.
-
Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, NaOtBu) is required to facilitate key steps in the catalytic cycle, such as transmetalation (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). The solvent system (e.g., dioxane/water, toluene, DMF) must be compatible with all reagents and effectively solubilize the catalyst.
-
Challenges: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using ligands that are sufficiently electron-donating and sterically hindering can often mitigate this issue.
Spectroscopic Characterization
Disclaimer: The following data is predictive and intended for illustrative purposes. Experimental verification is required for confirmation.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C2-NH₂ | ~6.0-6.5 (broad s, 2H) | ~158-162 | C-NH₂; deshielded by adjacent ring N. |
| C3-NO₂ | — | ~130-135 | Quaternary carbon attached to strongly withdrawing NO₂. |
| H4 | ~8.2-8.5 (d) | ~138-142 | Deshielded by adjacent NO₂ group. |
| H5 | ~7.0-7.3 (d) | ~112-116 | Shielded relative to H4. |
| C6-Br | — | ~140-145 | C-Br; deshielded by ring N and Br. |
Conclusion
6-Bromo-3-nitropyridin-2-amine (CAS 84487-04-7) is a quintessential building block for modern organic and medicinal chemistry. Its well-defined reactivity allows for selective, stepwise functionalization, providing access to a diverse range of complex nitrogen-containing heterocycles. Its role as a precursor to 6-bromopyridine-2,3-diamine makes it particularly valuable for the synthesis of fused bicyclic systems that are central to the development of targeted therapies. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and strategically employ this versatile intermediate in their research and development programs.
References
- Google Patents. (n.d.). Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. US8785632B2.
- Google Patents. (n.d.). Kinase inhibitors. US-9751837-B2.
-
SR Innovations India. (n.d.). 6 Bromo 3 NItropyridin 2 Amine Acid Liquid. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 6-Bromo-3-nitropyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-amine. Retrieved from [Link]
